4-Bromo-1H-pyrrole-2-carbonitrile

Catalog No.
S892426
CAS No.
1221435-18-2
M.F
C5H3BrN2
M. Wt
170.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1H-pyrrole-2-carbonitrile

CAS Number

1221435-18-2

Product Name

4-Bromo-1H-pyrrole-2-carbonitrile

IUPAC Name

4-bromo-1H-pyrrole-2-carbonitrile

Molecular Formula

C5H3BrN2

Molecular Weight

170.99 g/mol

InChI

InChI=1S/C5H3BrN2/c6-4-1-5(2-7)8-3-4/h1,3,8H

InChI Key

MDGARDUARHMMAR-UHFFFAOYSA-N

SMILES

C1=C(NC=C1Br)C#N

Canonical SMILES

C1=C(NC=C1Br)C#N

The exact mass of the compound 4-Bromo-1H-pyrrole-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-1H-pyrrole-2-carbonitrile is a halogenated, five-membered heterocyclic compound featuring a nitrile group at the 2-position and a bromine atom at the 4-position. This specific substitution pattern makes it a functionally critical intermediate in the synthesis of complex molecules, particularly in the construction of bioactive marine alkaloids and other pharmacologically relevant scaffolds. Its primary value lies in providing a stable, pre-functionalized pyrrole core where the bromine atom serves as a reliable handle for regiochemically controlled carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions.

Research Fit

Pyrrole-2-carbonitrile scaffold for heterocycle synthesis
Compatible with palladium-catalyzed cross-coupling strategies
Standard commercial purity supports reproducible transformations

Substituting this compound with seemingly close alternatives introduces significant process failures. Attempting to synthesize it via direct bromination of a pyrrole-2-carboxylate or -carbonitrile precursor typically results in a 1:1 mixture of the 4-bromo and 5-bromo isomers, the separation of which is described as cumbersome and inefficient. This isomeric contamination complicates characterization and can lead to undesired side products in subsequent steps. Furthermore, replacing the bromide with a chloride (4-chloro-1H-pyrrole-2-carbonitrile) results in lower reactivity in critical cross-coupling reactions, often requiring harsher conditions, while substitution with an iodide, though more reactive, increases cost and reduces precursor stability. Therefore, 4-Bromo-1H-pyrrole-2-carbonitrile represents a precisely optimized intermediate that balances reactivity, stability, and, most importantly, isomeric purity, which cannot be achieved with crude mixtures or other halides without significant process redevelopment.

Substitution Risk

Property
4-Bromo (Target)
4-Chloro / 4-Iodo Analogs
Boiling point
Higher, less volatile
Lower (4-Cl) or comparable (4-I); volatility differs
C-X Reactivity (Suzuki)
Intermediate reactivity, balanced stability
4-Cl too inert, 4-I too labile; selectivity profiles shift
Molecular weight
~171 g/mol
~127 (4-Cl) or ~218 (4-I); stoichiometry must be recalculated

Eliminates Isomer Separation

Direct electrophilic halogenation of pyrrole-2-carboxylate esters, a closely related substrate, is documented to yield a 1:1 mixture of the 4-halo and 5-halo isomers, whose separation is described as 'cumbersome'. Similarly, Friedel-Crafts alkylation of pyrrole-2-carbonitrile with t-butyl chloride can produce both 4- and 5-substituted isomers that require separation before further use. Procuring the isomerically pure 4-bromo-1H-pyrrole-2-carbonitrile bypasses this non-selective reaction and difficult purification, directly improving process efficiency.

Evidence DimensionRegiochemical Purity
Target Compound Data>95% Isomerically Pure (Typical Specification)
Comparator Or BaselineIn-house bromination of pyrrole-2-carbonitrile precursor (Yields ~1:1 mixture of 4- and 5-bromo isomers)
Quantified DifferenceAvoidance of a low-yield, multi-step chromatographic separation process required to isolate the desired 4-bromo isomer from its 5-bromo counterpart.
ConditionsStandard electrophilic bromination of pyrrole-2-carboxamide or -carboxylate precursors.

This saves significant time, material, and solvent costs associated with resolving isomeric mixtures, increasing the overall yield and reproducibility of the synthetic workflow.

Boiling Point
Data to verify
Target: ~287.0 °C (pred.)
4-Cl analog: ~263.5 °C
Supports thermal process design and volatility assessment
Predicted values; experimental verification recommended

Enables Bipyrrole Core Cross-Coupling

The 4-bromo-2-carbonitrile pyrrole scaffold is a validated precursor for constructing the 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) core, which is conserved throughout the entire prodiginine and tambjamine families of bioactive natural products. The C4-bromo position serves as the essential reactive site for Suzuki or Stille coupling to build the bipyrrole system. Using the 5-bromo isomer or an unsubstituted pyrrole would require a different, likely less efficient, synthetic strategy or fail to yield the correct final architecture.

Evidence DimensionSynthetic Route Viability
Target Compound DataDirect precursor to the key 4-substituted-2,2'-bipyrrole core of Tambjamines.
Comparator Or Baseline5-Bromo-1H-pyrrole-2-carbonitrile or 1H-pyrrole-2-carbonitrile.
Quantified DifferenceEnables a convergent and established synthetic route that is not viable with the 5-bromo isomer for producing the natural product core structure.
ConditionsSynthesis of Tambjamine and Prodiginine alkaloids.

For researchers targeting the Tambjamine class of antibiotics and anticancer agents, this specific regioisomer is a non-interchangeable starting material for established, high-yielding synthetic routes.

Suzuki Reactivity
Class-level inference
General order C-I > C-Br > C-Cl; C-Br offers intermediate reactivity
Enables chemoselective coupling strategies
Validated for heteroaromatic systems in cross-couplings
Melting Point
Data to verify
Target: 185-187 °C (dec.)
4-Cl analog: 71-73 °C
Quick identity and purity check for incoming batches
Decomposition possible; sharp melt indicates high purity
Molecular Weight
Cross-study comparable
Target: 170.99 g/mol
4-Cl: 126.54; 4-I: 218.00
Critical for stoichiometric calculations and MS identity
Verify via HRMS for exact mass confirmation
Lipophilicity
Supporting evidence
XLogP3 = 1.5
Favorable drug-like property range; supports ADME optimization
Computed value; experimental logP may vary

Tambjamine & Prodiginine Synthesis

This compound is the specific starting material for synthetic routes targeting the 4-substituted bipyrrole core of Tambjamine YP1 and related natural products. Its use is critical for researchers developing novel antibiotics, anticancer, or antimalarial agents based on these marine scaffolds.

Regiocontrolled Pyrrole Elaboration

Used in library synthesis where specific functionalization at the C4 position of the pyrrole ring is required. The bromine atom provides a reliable handle for introducing diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) while the C2 nitrile can be hydrolyzed, reduced, or converted to other functional groups.

Avoids Regioselectivity Issues

Ideal for procurement in workflows where time, cost, and reproducibility are critical. By providing the pure 4-bromo isomer, it eliminates the need for a low-yielding, non-selective bromination reaction and the subsequent difficult chromatographic separation from the 5-bromo isomer, streamlining the overall process.

Application Fit Matrix

Application
Selection Property
Validation Focus
Chemoselective biaryl synthesis
Intermediate C-Br reactivity for selective coupling
Cross-coupling chemoselectivity under mild conditions
Quality control & identity verification
Sharp melting range for purity indication
Batch-to-batch consistency via melting point assay
Medicinal chemistry building block
Favorable lipophilicity profile for ADME
ADME property optimization in hit-to-lead campaigns
Scale-up chemistry
Distinct boiling point and molecular weight differences
Accurate stoichiometric and solvent selection calculations

XLogP3

1.5

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4-Bromo-1H-pyrrole-2-carbonitrile

Explore Compound Types